Butethamine hydrochloride

概要

説明

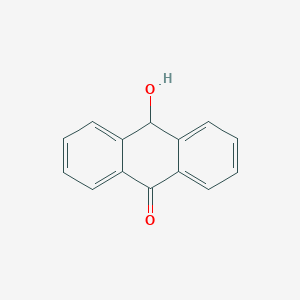

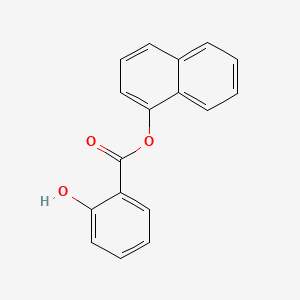

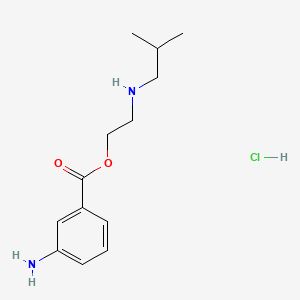

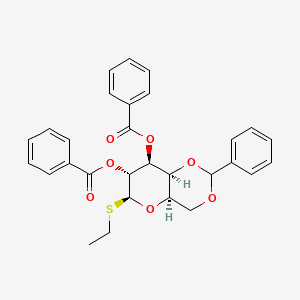

ブテタミン塩酸塩は、パラアミノ安息香酸のエステルである局所麻酔薬です。 かつては、プロカインに比べて毒性が低く、作用速度が速いため、歯科で使用されていました 。この化合物は、副作用の少ない局所麻酔を効果的に提供することで知られています。

2. 製法

ブテタミン塩酸塩の合成には、いくつかの工程が含まれます。

準備方法

The synthesis of Butethamine Hydrochloride involves several steps:

Initial Reaction: Isobutylaminoethanol reacts with p-nitrobenzoyl chloride in the presence of sodium hydroxide in water. The reaction is maintained at a temperature between 30°C and 40°C.

Extraction: The reaction mixture is extracted with ether, and the ether is evaporated to obtain isobutylaminoethyl p-nitrobenzoate.

Reduction: This intermediate is then reduced using tin and concentrated hydrochloric acid at around 70°C. The reduction product is treated with sodium hydroxide and cooled to 15°C.

Purification: The resultant oil is extracted with ether, filtered, and evaporated to dryness.

化学反応の分析

ブテタミン塩酸塩は、さまざまな化学反応を起こします。

酸化および還元: この化合物は、製法で述べたように、スズと塩酸を使用して還元できます。

置換反応: ブテタミン塩酸塩のエステル基は、求核置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬には、スズ、塩酸、水酸化ナトリウム、エーテルなどがあります。これらの反応から生成される主な生成物は、還元されたアミンと、加水分解されたカルボン酸とアルコールです。

4. 科学研究における用途

ブテタミン塩酸塩は、科学研究でいくつかの用途があります。

化学: これは、エステルの加水分解と還元反応を研究するモデル化合物として使用されます。

生物学: この化合物の局所麻酔作用により、神経遮断と疼痛管理を含む生物学的研究に役立ちます。

医学: 広く使用されることはなくなりましたが、歯科麻酔における歴史的意義があります。

科学的研究の応用

Butethamine Hydrochloride has several applications in scientific research:

Chemistry: It is used as a model compound in studying ester hydrolysis and reduction reactions.

Biology: The compound’s local anesthetic properties make it useful in biological studies involving nerve block and pain management.

Medicine: Although no longer widely used, it has historical significance in dental anesthesia.

Industry: It serves as a reference material in the pharmaceutical industry for the development and testing of new local anesthetics

作用機序

ブテタミン塩酸塩は、神経細胞のナトリウムチャネルを遮断することにより、神経インパルスを開始および伝播するのを防ぎ、作用を発揮します。この作用により、局所的な麻痺と疼痛緩和が生じます。 分子標的は電位依存性ナトリウムチャネルであり、神経信号伝達に不可欠なナトリウムイオン流入の阻害を伴う経路が含まれます .

類似化合物との比較

ブテタミン塩酸塩は、プロカインやリドカインなどの他の局所麻酔薬に似ています。 それはそのために独特です:

毒性の低さ: プロカインと比較して、ブテタミン塩酸塩は毒性が低くなっています。

作用発現の速さ: 他の局所麻酔薬と比較して、より迅速に麻酔が得られます.

類似の化合物には以下が含まれます。

プロカイン: 局所麻酔薬として使用されるパラアミノ安息香酸のもう1つのエステル。

リドカイン: 作用時間が長いアミド型局所麻酔薬。

ベンゾカイン: 局所麻酔薬で、外用で一般的に使用されます.

特性

IUPAC Name |

2-(2-methylpropylamino)ethyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11;/h3-6,10,15H,7-9,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKDNMZXRXKLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCOC(=O)C1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203826 | |

| Record name | Butethamine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-68-4 | |

| Record name | Ethanol, 2-[(2-methylpropyl)amino]-, 1-(4-aminobenzoate), hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butethamine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butethamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butethamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butethamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butethamine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTETHAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M63DKI91K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。